molecular formula C23H32N2O5 B12284671 1-(2-tBoc-amino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-carboxylic Acid Bn Ester

1-(2-tBoc-amino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-carboxylic Acid Bn Ester

Cat. No.: B12284671
M. Wt: 416.5 g/mol
InChI Key: BCJKLFKSFUPVLA-UHFFFAOYSA-N
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Description

1-(2-tBoc-amino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-carboxylic Acid Bn Ester is a complex organic compound with the molecular formula C23H32N2O5 and a molecular weight of 416.51 . This compound is often used in biochemical research and has various applications in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-tBoc-amino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-carboxylic Acid Bn Ester typically involves multiple steps, including the protection of amino groups, cyclization, and esterification. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce waste, and improve the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2-tBoc-amino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-carboxylic Acid Bn Ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired product, but they often involve specific temperatures, pressures, and solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

1-(2-tBoc-amino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-carboxylic Acid Bn Ester has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-tBoc-amino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-carboxylic Acid Bn Ester involves its interaction with specific molecular targets and pathways. This compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

1-(2-tBoc-amino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-carboxylic Acid Bn Ester is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

benzyl 1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O5/c1-15(24-22(28)30-23(2,3)4)20(26)25-18-12-8-11-17(18)13-19(25)21(27)29-14-16-9-6-5-7-10-16/h5-7,9-10,15,17-19H,8,11-14H2,1-4H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJKLFKSFUPVLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1C2CCCC2CC1C(=O)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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